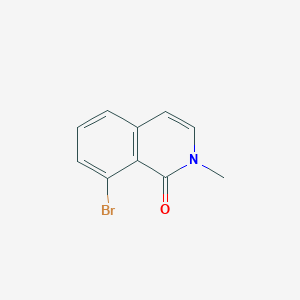

8-Bromo-2-methylisoquinolin-1(2H)-one

描述

Contextualization of Isoquinoline (B145761) and Isoquinolone Derivatives in Chemical and Medicinal Sciences

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in nature, particularly in the form of alkaloids found in plants and some microorganisms. Current time information in Pasuruan, ID.nih.gov The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds. researchgate.netmdpi.com This structural diversity allows for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov

The isoquinolone core, a ketone-containing derivative of isoquinoline, is also of significant interest. Isoquinolinone derivatives have demonstrated notable biological activities, including herbicidal and antifungal properties, making them attractive targets for synthesis in agrochemical and pharmaceutical research. beilstein-journals.org The development of novel and efficient synthetic methodologies to construct and functionalize isoquinoline and isoquinolone skeletons is a vibrant and challenging area of organic synthesis, constantly evolving beyond traditional named reactions to more environmentally benign and atom-economical processes. researchgate.net

| Compound Class | Significance in Chemical & Medicinal Sciences | Examples of Biological Activities |

| Isoquinolines | Privileged scaffold in drug discovery; building blocks for natural product synthesis. researchgate.netmdpi.com | Anticancer, Antihypertensive, Antimicrobial, Vasodilator. researchgate.netnih.gov |

| Isoquinolones | Important core in pharmacologically and agrochemically active compounds. beilstein-journals.org | Antifungal, Herbicidal, Enzyme inhibitory. beilstein-journals.org |

Structural and Chemical Significance of 8-Bromo-2-methylisoquinolin-1(2H)-one

This compound is a synthetic compound that combines several key structural features, each contributing to its unique chemical profile and potential utility as a research intermediate. The molecule consists of an isoquinolone core, with a bromine atom substituted at the 8-position of the fused benzene (B151609) ring and a methyl group attached to the nitrogen atom.

Influence of Bromine Substitution at the 8-Position on Reactivity and Functionalization Potential

The presence of a bromine atom at the 8-position is of paramount importance to the molecule's synthetic utility. Halogen atoms, particularly bromine and iodine, on aromatic and heteroaromatic rings serve as versatile handles for a wide array of transition metal-catalyzed cross-coupling reactions. eie.grrsc.orgmdpi.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The C8-Br bond in this compound provides a specific, regioselective site for chemical modification. This allows chemists to introduce a diverse range of substituents at this position while leaving the rest of the molecule intact. For instance, the bromine atom can be readily displaced or coupled using cornerstone reactions of modern organic synthesis.

Potential Functionalization Reactions at the C8-Position:

| Reaction Type | Reagent/Catalyst System (Example) | Bond Formed | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid / Pd catalyst & base wikipedia.orgorganic-chemistry.orglibretexts.org | C-C (Aryl) | Forms biaryl structures, common in pharmaceuticals. |

| Sonogashira Coupling | Terminal alkyne / Pd & Cu catalysts | C-C (Alkynyl) | Introduces linear alkyne functionalities. |

| Buchwald-Hartwig Amination | Amine / Pd catalyst & base | C-N | Forms C-N bonds, crucial for many bioactive molecules. |

| Heck Coupling | Alkene / Pd catalyst & base | C-C (Alkenyl) | Introduces vinyl groups. |

Impact of N-Methylation on the Isoquinolinone Core's Properties and Regioselectivity

The methylation of the nitrogen atom to form a tertiary amide (a lactam) within the isoquinolinone core has several significant consequences. Firstly, it removes the acidic N-H proton present in the parent 8-bromoisoquinolin-1(2H)-one. This prevents reactions that could occur at the nitrogen, such as deprotonation followed by N-alkylation or N-acylation.

Secondly, the N-methylation "locks" the tautomeric form of the molecule. Isoquinolin-1(2H)-ones can theoretically exist in equilibrium with their aromatic tautomer, 1-hydroxyisoquinoline. By replacing the hydrogen with a methyl group, this tautomerization is blocked, ensuring that the compound reacts exclusively as the keto-form. This simplifies its reactivity profile and enhances predictability in synthetic planning.

The regioselectivity of reactions is profoundly affected by this N-methylation. With the nitrogen atom's reactivity quenched, functionalization is directed toward other sites, primarily the carbon skeleton. This makes the C8-bromo position the most activated and predictable site for transformations like the cross-coupling reactions mentioned previously. In essence, the N-methyl group serves as a permanent protecting group for the nitrogen, channeling the molecule's reactivity towards C-H activation or transformations involving the bromo substituent. nih.govwikipedia.org Studies on similar heterocyclic systems show that N-alkylation can be a critical factor in directing the regiochemical outcome of subsequent reactions. beilstein-journals.org

Current Research Landscape and Gaps Pertaining to this compound

A review of the current scientific literature reveals that this compound is primarily recognized as a chemical intermediate or building block. Its availability is noted in various chemical supplier catalogs, indicating its utility in synthetic chemistry. achmem.com However, there is a conspicuous absence of dedicated research articles focusing on the comprehensive synthesis, detailed reactivity profile, or specific applications of this particular compound.

While extensive research exists on the functionalization of quinolines and isoquinolines in general, including C-H activation and cross-coupling of bromo-substituted analogues, studies specifically employing this compound as the central substrate are not widely published. researchgate.netnih.govchemrxiv.org This represents a significant knowledge gap. The potential of this molecule as a precursor for novel pharmaceuticals, agrochemicals, or functional materials remains largely unexplored in the public domain.

The existing research landscape suggests that this compound is likely used in proprietary drug discovery programs or as a stepping stone to more complex molecular targets, with the detailed findings not yet disclosed. The key research gaps can be summarized as:

Optimized Synthesis: A lack of published, high-yield, and scalable synthetic routes specifically for this compound.

Reactivity Profiling: No systematic studies on the scope and limitations of its participation in various cross-coupling reactions or other functionalization chemistries.

Application-Oriented Synthesis: A dearth of research demonstrating the conversion of this molecule into final products with evaluated biological or material properties.

The unique combination of a locked isoquinolone core, a directing N-methyl group, and a versatile C8-bromo handle makes this compound a molecule of considerable untapped potential for future research endeavors.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMRXCNPWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiling of 8 Bromo 2 Methylisoquinolin 1 2h One

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the aromatic ring of 8-Bromo-2-methylisoquinolin-1(2H)-one is generally unreactive towards classical nucleophilic aromatic substitution (SNAr). SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. In this molecule, the carbonyl group and the ring nitrogen provide some electron-withdrawing character, but it is often insufficient to facilitate substitution with common nucleophiles under standard conditions.

However, in specific contexts, such as in the synthesis of certain pharmaceutical agents, related 8-bromoisoquinoline (B29762) derivatives can be functionalized through nucleophilic substitution, often requiring harsh reaction conditions or metal catalysis. For instance, the displacement of bromine by nucleophiles like alkoxides or amines on similar scaffolds has been documented, though specific examples for the title compound are not extensively reported.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) for Arylation and Alkylation

The C-Br bond at the 8-position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for this purpose. libretexts.orgfishersci.co.ukorganic-chemistry.org It involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk This reaction is highly versatile, tolerates a wide variety of functional groups, and allows for the introduction of diverse aryl, heteroaryl, alkenyl, and even alkyl groups at the C8-position. nih.gov While specific catalyst systems for this compound are not detailed in readily available literature, typical conditions for similar aryl bromides would be employed. researchgate.net

Table 1: Representative Suzuki-Miyaura Reaction Conditions for Aryl Bromides This table represents generalized conditions and not specific experimental data for the title compound.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Boronic Acid/Ester | Phenylboronic acid, Alkyltrifluoroborate | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst |

Other palladium-catalyzed reactions such as the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions are also highly applicable to this substrate, allowing for the synthesis of a wide array of derivatives.

Modifications and Derivatizations of the Carbonyl Functionality (e.g., Reduction)

The lactam carbonyl group at the C1 position is another key site for reactivity. It can undergo reduction to the corresponding methylene (B1212753) group, transforming the isoquinolinone into a tetrahydroisoquinoline derivative. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). Such a reduction removes the planarity of the pyridinone ring and introduces a chiral center if the C3 and C4 positions are asymmetrically substituted in subsequent steps.

Furthermore, the carbonyl group can be converted to a thiocarbonyl group using reagents like Lawesson's reagent, or it can be a site for the addition of organometallic reagents, although this may lead to ring-opening or rearrangement depending on the reaction conditions.

Cyclization and Ring-Forming Reactions Involving the Isoquinolinone Scaffold

The this compound scaffold can be used as a building block for the synthesis of more complex, polycyclic systems. pharmaguideline.com For example, after a cross-coupling reaction at the C8-position to introduce a suitable functional group, an intramolecular cyclization can be triggered. A common strategy involves introducing a group with an active methylene, amino, or hydroxyl function via a Suzuki or Sonogashira coupling, which can then react with another part of the molecule to form a new ring.

One notable application of related isoquinolinone scaffolds is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. acs.orgnih.govmdpi.comresearchgate.netmdpi.com In these syntheses, the isoquinolinone core is often annulated with other heterocyclic rings, such as thiophene (B33073), to create the final polycyclic drug molecule. acs.orgresearchgate.net For instance, a synthetic route might involve the coupling of a thiophene derivative at the C8 position, followed by an intramolecular cyclization to form a thieno[2,3-c]isoquinolin-5(4H)-one structure. acs.orgresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Isoquinolinone System

Electrophilic aromatic substitution (EAS) on the isoquinoline (B145761) ring system generally occurs on the benzene (B151609) ring rather than the pyridine/pyridinone ring, as the former is more electron-rich. researchgate.net The directing effects of the existing substituents on this compound must be considered. The bromine atom is a deactivating but ortho-, para-director. The lactam portion of the molecule is deactivating.

Stereochemical Aspects of Reactions Involving this compound

The starting compound, this compound, is achiral as it possesses a plane of symmetry. Stereocenters can be introduced through various reactions. For example:

Reduction of the C3=C4 double bond: If the double bond within the pyridinone ring were to be selectively reduced (e.g., by catalytic hydrogenation), and if a substituent were present at C3 or C4, a new stereocenter would be created.

Asymmetric Catalysis: In metal-catalyzed cross-coupling reactions, the use of chiral ligands on the metal can, in principle, induce atropisomerism if the resulting biaryl product has hindered rotation around the newly formed C-C bond. This is particularly relevant for couplings that produce bulky ortho-substituted biaryl systems.

Reactions creating new chiral centers: If a reaction on a substituent at the C8 position creates a new chiral center, the isoquinolinone scaffold acts as a fixed part of the molecule, and diastereomers could be formed.

While the potential for stereoselective reactions exists, specific examples originating from this compound are not prominently documented. However, the principles of asymmetric synthesis are broadly applicable to its derivatives.

Sophisticated Spectroscopic and Structural Characterization of 8 Bromo 2 Methylisoquinolin 1 2h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an essential technique for the unambiguous determination of molecular structure. A complete NMR analysis of 8-Bromo-2-methylisoquinolin-1(2H)-one would involve ¹H NMR to identify the chemical environment and connectivity of hydrogen atoms, ¹³C NMR to characterize the carbon skeleton, and 2D NMR experiments (such as COSY, HSQC, and HMBC) to establish detailed correlations between atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl group and the aromatic and vinyl protons. The ¹³C NMR spectrum would display ten unique carbon signals, including a characteristic downfield signal for the carbonyl carbon of the isoquinolinone core.

However, a thorough search of scientific literature did not yield specific, experimentally determined ¹H or ¹³C NMR data sets for this compound. While data exists for related isomers such as 4-bromo and 6-bromo derivatives, this information cannot be directly extrapolated to the 8-bromo isomer due to the differing electronic effects of the bromine atom's position on the chemical shifts of the nuclei.

Table 1: Expected ¹H NMR Data for this compound No experimentally verified data is currently available in the public domain.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~3.5 | s | - |

| H-3 | ~7.0-7.5 | d | ~7-8 |

| H-4 | ~6.3-6.8 | d | ~7-8 |

| H-5 | ~7.5-7.8 | d | ~7-9 |

| H-6 | ~7.2-7.6 | t | ~7-8 |

| H-7 | ~7.8-8.1 | d | ~7-9 |

Table 2: Expected ¹³C NMR Data for this compound No experimentally verified data is currently available in the public domain.

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~35-40 |

| C=O | ~160-165 |

| Quaternary Carbons | ~110-145 |

| CH Carbons | ~100-135 |

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈BrNO), the nominal molecular weight is 238 g/mol . A key feature in its mass spectrum would be the isotopic pattern caused by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), would provide a highly accurate mass measurement, confirming the elemental formula C₁₀H₈BrNO. Fragmentation analysis would reveal characteristic losses, such as the loss of a bromine radical (•Br) or a methyl radical (•CH₃), helping to verify the structure.

Specific experimental mass spectral data, including fragmentation patterns or HRMS measurements for this compound, were not found in the available literature.

Table 3: Predicted Mass Spectrometry Data for this compound No experimentally verified data is currently available in the public domain.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO |

| Monoisotopic Mass (for ⁷⁹Br) | 236.9838 u |

| Monoisotopic Mass (for ⁸¹Br) | 238.9818 u |

| Key Expected Fragments | [M-Br]⁺, [M-CH₃]⁺, [M-CO]⁺ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is employed to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (amide carbonyl) stretching vibration, typically found in the range of 1650-1680 cm⁻¹. Other significant absorptions would include C=C stretching from the aromatic and vinyl groups, C-H stretching from the methyl and aromatic moieties, and a C-Br stretching vibration at lower wavenumbers.

While general principles of IR spectroscopy allow for the prediction of these bands, a specific, experimentally recorded IR or Raman spectrum for this compound could not be located in published scientific works.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound No experimentally verified data is currently available in the public domain.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (N-CH₃) | Stretch | 2850-2960 |

| C=O (Amide I) | Stretch | 1650-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

| C-Br | Stretch | 500-650 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding. An X-ray crystallographic study of this compound would reveal the planarity of the isoquinolinone ring system and the conformation of the N-methyl group, as well as how the molecules pack within the crystal lattice.

Despite the availability of crystallographic data for related compounds like 8-bromo-2-methylquinoline (B152758) nih.govnih.gov, no published crystal structure for this compound was identified during the literature survey.

Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule's chromophores—the parts of the molecule that absorb light in the UV and visible regions. The isoquinolinone core of this compound constitutes an extended π-conjugated system, which is expected to result in strong UV absorption. The spectrum would show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. The position of these maxima can be influenced by solvent polarity.

No experimentally recorded UV-Vis absorption spectrum or specific λ_max values for this compound are reported in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations of 8 Bromo 2 Methylisoquinolin 1 2h One

Quantum Mechanical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org For 8-Bromo-2-methylisoquinolin-1(2H)-one, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be employed to determine its electronic structure, stability, and aromatic character. psgcas.ac.in

Aromaticity: The isoquinolinone core of this compound possesses a bicyclic aromatic system. Aromaticity can be computationally assessed using methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic nature of the benzene (B151609) ring and the partially aromatic character of the pyridinone ring. The bromine and methyl substituents would be expected to induce minor perturbations in the aromaticity of the core structure.

A hypothetical table of calculated electronic properties for this compound using a DFT method (e.g., B3LYP/6-311++G(d,p)) is presented below.

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.2 D | Suggests a polar nature, influencing solubility and intermolecular interactions. |

| NICS(1) for Benzene Ring | -9.8 ppm | Confirms the aromatic character of the benzene ring. |

| NICS(1) for Pyridinone Ring | -4.5 ppm | Suggests a degree of aromaticity in the pyridinone ring. |

Molecular Dynamics and Docking Simulations for Ligand-Target Interactions in Biological Systems

The isoquinolinone scaffold is a known pharmacophore present in various biologically active compounds, including inhibitors of the enzyme poly(ADP-ribose) polymerase (PARP). researchgate.netnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools to explore the potential of this compound as a ligand for various biological targets. nih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net For this compound, docking studies could be performed against the active sites of enzymes like PARP1. nih.gov These simulations would assess the binding affinity and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. The carbonyl oxygen of the isoquinolinone core is a potential hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions. The bromine atom at the C8 position could participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

A hypothetical data table summarizing the results of a docking study of this compound with the catalytic domain of PARP1 is shown below.

| Parameter | Predicted Value | Implication |

| Binding Affinity | -8.5 kcal/mol | Suggests strong and favorable binding to the active site. |

| Key Interacting Residues | Gly863, Ser904, Tyr907 | Highlights specific amino acids involved in binding. |

| Types of Interactions | Hydrogen bonds, π-π stacking, halogen bond | Details the nature of the forces stabilizing the complex. |

| RMSD (from MD) | 1.2 Å | Indicates a stable binding pose throughout the simulation. |

Predictive Modeling of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of this compound and to model the potential pathways of its synthesis or further functionalization.

Reactivity Prediction: DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen, indicating its nucleophilic character, and positive potentials around the hydrogen atoms of the aromatic ring. Fukui functions can also be calculated to predict the sites most susceptible to nucleophilic, electrophilic, and radical attack. scirp.org The bromine atom at C8 could be a site for transition metal-catalyzed cross-coupling reactions, a common strategy for modifying such scaffolds. Predictive models for the bond dissociation energies of halogenated heterocycles can also provide insights into their reactivity. beilstein-journals.org

Reaction Pathway Modeling: Theoretical calculations can elucidate the mechanisms of chemical reactions, including the synthesis of the isoquinolinone core. nih.govnumberanalytics.commdpi.com For instance, the Bischler-Napieralski or Pomeranz-Fritsch reactions, common routes to isoquinolines, could be modeled computationally to understand the transition states and intermediates involved in the formation of a precursor to this compound. numberanalytics.com Furthermore, the N-alkylation of the parent isoquinolinone is a key synthetic step. researchgate.netdtic.mildtic.mil Theoretical studies can help predict the regioselectivity of such reactions, for example, whether alkylation occurs at the nitrogen or the oxygen atom under different conditions. rsc.org

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and the interplay of electronic effects within the molecule are crucial for its properties and interactions.

Conformational Analysis: While the core isoquinolinone ring system is largely planar, the methyl group attached to the nitrogen atom is not fixed in space. Conformational analysis can be performed by rotating the C-N bond of the methyl group and calculating the energy at each rotational angle. This would identify the most stable (lowest energy) conformation of the methyl group relative to the ring system. Although the energy barrier to rotation is expected to be low, understanding the preferred conformation is important for accurate modeling of its interactions.

Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction

DFT is a highly effective tool for predicting the spectroscopic properties of molecules, which can be invaluable for confirming experimental data and aiding in structural elucidation. researchgate.netcore.ac.uk

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within DFT. mdpi.comnih.gov By comparing the calculated NMR spectra with experimental data, one can confirm the structure of this compound. The calculations would predict the specific chemical shifts for each proton and carbon atom in the molecule, taking into account the electronic effects of the bromo, methyl, and carbonyl substituents.

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can also be simulated using DFT. psgcas.ac.in These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. This information is highly useful for assigning the peaks in experimental spectra to specific molecular vibrations, such as the C=O stretch of the carbonyl group, the C-Br stretch, and the various aromatic C-H and C-C stretching and bending modes. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.govnih.gov These calculations determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The predicted spectrum can help to understand the electronic transitions within the π-system of the isoquinolinone core.

A hypothetical table of predicted spectroscopic data for this compound is provided below.

| Spectroscopic Data | Predicted Value | Assignment/Comment |

| ¹³C NMR (δ) | ~162 ppm | Carbonyl carbon (C1) |

| ¹³C NMR (δ) | ~118 ppm | Carbon bearing the bromine (C8) |

| ¹H NMR (δ) | ~3.6 ppm | N-methyl protons |

| IR Frequency (ν) | ~1660 cm⁻¹ | C=O stretching vibration |

| IR Frequency (ν) | ~650 cm⁻¹ | C-Br stretching vibration |

| UV-Vis (λ_max) | ~230 nm, ~320 nm | π → π* transitions of the aromatic system |

Biological Activity and Mechanistic Elucidation of 8 Bromo 2 Methylisoquinolin 1 2h One and Analogues

Antimicrobial and Antibacterial Potency

The isoquinoline (B145761) framework is a well-established pharmacophore in the development of antimicrobial agents. semanticscholar.orgnih.gov Derivatives of isoquinoline have demonstrated considerable activity against a spectrum of microbial pathogens. nih.govresearchgate.net Studies on functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that these compounds can exhibit high and broad-range bactericidal activity. nih.gov For instance, certain halogenated phenyl and phenethyl carbamate (B1207046) derivatives of THIQ have been noted for their remarkable bactericidal effects. nih.gov

Newly synthesized alkynyl isoquinoline compounds have shown strong bactericidal activity against a wide array of Gram-positive bacteria, including clinically significant resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comnih.gov Two representative compounds, HSN584 and HSN739, displayed potent activity against drug-resistant strains and were able to reduce the MRSA load within macrophages, a feat not achieved by the standard antibiotic vancomycin. mdpi.comnih.gov Furthermore, some tricyclic isoquinoline derivatives have shown antibacterial properties against Gram-positive pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. uts.edu.au While direct studies on 8-Bromo-2-methylisoquinolin-1(2H)-one are limited, the consistent antimicrobial efficacy of the broader isoquinoline class suggests its potential as a valuable scaffold for novel antibacterial drug discovery. nih.govresearchgate.netresearchgate.net

Anticancer and Cytotoxic Effects against Diverse Cell Lines

The isoquinolin-1(2H)-one scaffold is a prominent feature in many compounds investigated for their anticancer properties. semanticscholar.orguniv.kiev.ua Natural and synthetic derivatives have been widely studied, showing significant cytotoxic effects against various human cancer cell lines. univ.kiev.uanih.govnih.gov For example, 3-aryl substituted isoquinolinones have demonstrated anticancer activities comparable to the chemotherapeutic drug doxorubicin (B1662922) against cell lines such as A549 (lung), SK-OV-3 (ovarian), and HCT-15 (colon). univ.kiev.ua

A study involving a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, screened against 60 cancer cell lines, identified compounds with potent antitumor activity. univ.kiev.ua The most effective compounds were those with a thiazolyl or pyrazolyl substituent at the 3-amino position. univ.kiev.ua Specifically, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was highly potent and showed selectivity towards breast cancer cell lines, including MDA-MB-468 and MCF7. univ.kiev.ua Similarly, pyrazolyl derivatives demonstrated high effectiveness against leukemia (RPMI-8226) and breast cancer (MDA-MB-468) cell lines. univ.kiev.ua

Another class, 3-acyl isoquinolin-1(2H)-ones, has also been identified as potent anti-tumor agents, with some analogues showing effects equivalent to or better than 5-fluorouracil (B62378) against lung (A549) and breast (MCF-7) cancer cells. researchgate.netnih.gov

| Compound Analogue | Cancer Cell Line | Effect |

|---|---|---|

| 3-Aryl substituted isoquinolinones | A549 (Lung), SK-OV-3 (Ovarian), HCT-15 (Colon) | Activity comparable to Doxorubicin |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | MDA-MB-468 & MCF7 (Breast) | High potency and selectivity, >70% growth inhibition |

| Pyrazolyl-isoquinolinones | RPMI-8226 (Leukemia), MDA-MB-468 (Breast) | High effectiveness, significant growth inhibition |

| 3-Acyl isoquinolin-1(2H)-one (Compound 4f) | A549 (Lung), MCF-7 (Breast) | Potent anti-tumor activity, better than 5-FU in some cases |

Mechanisms of Action (e.g., inhibition of cell proliferation, microtubule dynamics, protein synthesis)

The anticancer activity of isoquinoline alkaloids and their derivatives is attributed to several molecular mechanisms, primarily the induction of cell cycle arrest and apoptosis. nih.govresearchgate.netnih.gov Research has shown that these compounds can efficiently cause cell death in a variety of cancer cell lines. nih.gov

One of the key mechanisms is the induction of cell cycle arrest, often at the G2 phase. nih.gov For instance, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to arrest breast cancer cells in the G2 phase by suppressing the expression of cyclin-dependent kinase 1 (CDK1), a crucial regulator of the G2/M transition. researchgate.netnih.gov This inhibition of cell proliferation is a cornerstone of its cytotoxic effect. researchgate.net

Furthermore, isoquinolinone derivatives are potent inducers of apoptosis. researchgate.netnih.gov The apoptotic process triggered by these compounds often involves the mitochondria-mediated intrinsic pathway. nih.gov This is characterized by the upregulation of the pro-apoptotic protein Bax, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of executioner caspases such as cleaved-caspase-3, -7, and -9. nih.gov The activation of these caspases leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in programmed cell death. nih.gov Some isoquinoline derivatives also act as inhibitors of topoisomerase I, an enzyme critical for DNA replication and transcription, leading to DNA damage and cell death. rsc.org

Anti-inflammatory Activities and Immunomodulatory Effects

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.netresearchgate.net These compounds can modulate the inflammatory response by inhibiting the expression and release of various pro-inflammatory mediators. researchgate.netnih.gov

Studies on novel isoquinoline derivatives have shown their ability to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages stimulated with lipopolysaccharide (LPS). nih.gov The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov By preventing the nuclear translocation of NF-κB, these compounds can downregulate the expression of target inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Additionally, isoquinoline-1-carboxamide (B73039) derivatives have been shown to attenuate LPS-induced inflammation in microglial cells by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB. nih.gov This dual inhibition of MAPK and NF-κB pathways highlights the potent anti-inflammatory potential of the isoquinoline scaffold. nih.gov

Neuroprotective Properties and Central Nervous System Modulation

The isoquinoline alkaloid family is recognized for its significant neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases. nih.govdoaj.orgresearchgate.net The mechanisms underlying this neuroprotection are multifaceted and include anti-inflammatory action, reduction of oxidative stress, regulation of autophagy, and maintenance of intracellular calcium homeostasis. nih.govresearchgate.net

Isoquinoline alkaloids can mitigate neuroinflammation by inhibiting the production of inflammatory mediators like TNF-α, COX-2, and iNOS in the brain. nih.gov They also combat oxidative stress, a key factor in neuronal damage, by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and by scavenging harmful reactive oxygen species (ROS). nih.govmdpi.com

Notably, specific isoquinolinone derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme implicated in neuronal death following cerebral ischemia. doi.org A novel derivative, TIQ-A, demonstrated significant neuroprotection in an in vitro model of cerebral ischemia, reducing neuronal death even when administered after the ischemic insult. doi.org This effect was strongly correlated with its potent PARP-1 inhibitory activity (IC₅₀ = 0.45 µM), suggesting that PARP-1 inhibition is a key neuroprotective mechanism for this class of compounds. doi.org

Enzyme Inhibition Studies: Kinases and Bromodomains

The isoquinoline core is a versatile scaffold for the design of various enzyme inhibitors, which contributes significantly to its diverse pharmacological profile. nih.govnih.gov Isoquinoline derivatives have been reported to inhibit several classes of enzymes, including protein kinases and topoisomerases. rsc.orgnih.govresearchgate.net

In the realm of cancer therapy, kinase inhibition is a critical mechanism. Derivatives of isoquinoline have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov By replacing a quinoline (B57606) moiety with an isoquinoline, researchers have created novel derivatives with significantly improved selectivity and inhibitory activity against HER2 kinase, a crucial target in certain breast cancers. nih.gov Other research has focused on developing isoquinoline-derived inhibitors for Rho-associated coiled-coil containing protein kinase 1 (ROCK1). researchgate.net

Beyond kinases, isoquinoline alkaloids like berberrubine (B190655) are known to inhibit DNA topoisomerase II, leading to DNA cleavage and anticancer effects. nih.gov The ability of the isoquinoline structure to interact with the active sites of these diverse enzymes underscores its importance as a "privileged scaffold" in medicinal chemistry. nih.gov

Targeting BET Bromodomains (e.g., BRD7/9)

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine (B10760008) residues on histones and are considered attractive drug targets for cancer and inflammatory diseases. nih.gov While extensive research has focused on inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins, interest in non-BET bromodomains like BRD9 is growing. nih.govnih.gov

The development of selective inhibitors for BRD9 has been challenging due to structural similarities with other bromodomains, particularly BRD7. nih.gov However, various chemical scaffolds have been explored to achieve selectivity. Isoquinolinone and pyridinone analogues have been identified as promising structures for developing BRD9 inhibitors. researchgate.net For instance, compounds like BI-7273, which features an isoquinolinone core, have been developed as chemical probes for BRD9. researchgate.net Although direct evidence for the activity of this compound on BRD7 or BRD9 is not currently available, the success of the broader isoquinolinone scaffold in targeting these epigenetic readers suggests a potential avenue for future investigation. The quinazolin-4(3H)-one core, structurally related to isoquinolinone, has also been highlighted as a valuable scaffold for developing BRD9 binders, further supporting the potential of such heterocyclic systems in this area. cnr.it

Fragment-Based Drug Discovery Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying novel lead compounds. nih.govnih.gov This approach utilizes small, low-complexity molecules, known as fragments, for screening against a biological target. nih.gov These fragments, despite typically having low affinity, can bind to the target in a highly efficient manner, providing a more effective starting point for optimization. nih.gov The success of FBDD is evidenced by the development of several marketed drugs. nih.govnih.gov

The isoquinoline scaffold is a privileged structure in medicinal chemistry and has been explored using FBDD methodologies. nih.govresearchoutreach.org In one such strategy, a library of monosubstituted isoquinoline fragments can be synthesized to bind to various positions on a target protein. researchoutreach.org By identifying two fragments that bind to different positions, they can be merged into a single, more potent molecule. researchoutreach.org This "fragment merging" approach can rapidly lead to the development of highly effective compounds without the need for detailed structural information of the target protein. researchoutreach.org For a compound like this compound, the isoquinolinone core would serve as the primary fragment, with the bromo and methyl groups being key substituents for exploring structure-activity relationships.

Computational methods are also integral to modern FBDD. mdpi.com Fragment growing, for instance, starts with a single identified fragment and computationally expands its structure to probe the binding site of the target protein, aiming to increase affinity. mdpi.com This in silico approach allows for the generation and screening of a vast number of potential ligands, significantly reducing the time and cost associated with drug development. mdpi.com

Receptor Binding Assays and Pharmacodynamic Characterization

Receptor binding assays are fundamental in drug discovery for determining the affinity of a ligand for its biological target. nih.gov These assays typically involve a radiolabeled ligand and a source of the receptor, such as cell membranes or purified proteins. nih.gov The two most common formats are filtration assays and scintillation proximity assays (SPA). nih.gov In a filtration assay, the receptor-ligand complex is trapped on a filter, allowing for the separation of bound from unbound radioligand. nih.gov SPA, on the other hand, utilizes beads that emit light when a radiolabeled ligand binds to a receptor coated on the bead's surface. nih.gov

The data from these assays are crucial for pharmacodynamic characterization. Key parameters determined include the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (Bmax). nih.gov Kinetic studies can also be performed to determine the association (k1) and dissociation (k-1) rate constants of the ligand-receptor interaction. nih.gov A thorough understanding of these parameters is essential for predicting how a compound like this compound will interact with its target in a biological system and for optimizing its pharmacological profile.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For isoquinoline derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

The position and nature of substituents on the isoquinoline ring system significantly impact biological activity. nih.govmdpi.com The presence of a bromine atom, as in this compound, can influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can affect its interaction with a biological target. nih.gov

Studies on various isoquinoline and quinoline derivatives have demonstrated the importance of the substitution pattern. For instance, in a series of 4-phenylquinolone derivatives, scanning the position of a bromo substituent on the phenyl ring was shown to affect the crystal packing and potential for halogen bonding, which could in turn influence their activity as calcium-channel antagonists. nih.gov Similarly, the introduction of bromo substituents at different positions of the isoquinoline core has been shown to be a viable strategy in the synthesis of N-benzyl isoquinoline-1,3-diones. mdpi.com The specific placement of the bromine at the 8-position of this compound would therefore be expected to confer a distinct pharmacological profile compared to isomers with bromine at other positions.

The following table summarizes the effect of different substituents on the biological activity of various isoquinoline derivatives, illustrating the principles of SAR.

| Compound Class | Substituent and Position | Observed Biological Activity | Reference |

| Isoquinolin-1-ones | O-(3-hydroxypropyl) | Antitumor | nih.gov |

| Bicyclic Isoquinolines | 7-fluoro and 6-chloro | PDE4B inhibition, anti-inflammatory | nih.gov |

| 3-Substituted Isoquinolines | 4-methoxy phenyl at C-3 and C-4 | Antifungal | nih.gov |

| N-benzyl isoquinoline-1,3-diones | 6-methyl, 6-chloro, 6-bromo | Suitable for transformation | mdpi.com |

The N-methyl group in this compound is another critical feature influencing its biological activity. The addition of a methyl group to a lead compound is a common strategy in medicinal chemistry to modulate its properties. nih.gov A methyl group can impact a molecule's solubility, metabolism, and conformational preferences. nih.gov

In the context of ligand-target interactions, a methyl group can contribute to binding affinity through hydrophobic interactions by fitting into a well-defined hydrophobic pocket in the protein's binding site. nih.gov Furthermore, the introduction of a methyl group, particularly ortho to an aryl ring, can induce a conformational change in the ligand, pre-organizing it for a more favorable binding orientation. nih.gov This combination of a conformational gain and favorable hydrophobic interactions can lead to a significant enhancement in biological activity. nih.gov NMR studies have also highlighted the importance of methyl-π interactions in protein-ligand binding, which can be fine-tuned by the specific placement of methyl groups. nih.gov

Exploration of Other Investigational Pharmacological Activities (e.g., antimalarial, antihypertensive, antioxidant)

The isoquinoline scaffold is a versatile pharmacophore found in numerous compounds with a wide array of biological activities. nih.govacs.org Consequently, derivatives of this compound may possess other pharmacological properties beyond a primary intended target.

Antimalarial Activity: Several isoquinoline and related 8-aminoquinoline (B160924) derivatives have been investigated for their antimalarial properties. conicet.gov.arscispace.comnih.govnih.gov Some imidazoisoquinolinone derivatives have shown moderate to good in vitro efficacy against Plasmodium falciparum, with their activity correlating with their ability to bind to heme. conicet.gov.ar The development of new antimalarial drugs is crucial due to the emergence of drug-resistant strains of the malaria parasite. parahostdis.org

Antihypertensive Activity: The tetrahydroisoquinoline moiety is a key structural component of several antihypertensive drugs, including quinapril (B1585795) and debrisoquine. acs.org Certain pyrido[2,1-b]quinazolones, which are structurally related to isoquinolines, have demonstrated definite antihypertensive activity in preclinical models. derpharmachemica.com

Antioxidant Activity: Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. nih.gov Certain 8-hydroxyquinoline (B1678124) derivatives, which share a core structure with the compound of interest, have been shown to possess potent antioxidant activity. researchgate.net Specifically, the presence of amino and halogen substituents can modulate this activity. researchgate.net Bromophenol derivatives have also been identified as effective scavengers of free radicals. nih.gov

The diverse pharmacological activities of isoquinoline derivatives are summarized in the table below.

| Pharmacological Activity | Compound Class | Key Findings | Reference |

| Antimalarial | Imidazoisoquinolinone derivatives | Moderate to good activity against P. falciparum, correlates with heme binding. | conicet.gov.ar |

| Antihypertensive | Tetrahydroisoquinolines | Found in drugs like quinapril and debrisoquine. | acs.org |

| Antihypertensive | Pyrido[2,1-b]quinazolones | Showed definite antihypertensive activity in vivo. | derpharmachemica.com |

| Antioxidant | 8-Hydroxyquinoline derivatives | Potent antioxidant activity, modulated by substituents. | researchgate.net |

| Antitumor | Substituted isoquinolin-1-ones | O-(3-hydroxypropyl) substituted compound showed good activity. | nih.gov |

| Anti-inflammatory | Bicyclic isoquinoline adducts | Demonstrated anti-inflammatory effects against TNF-α. | nih.gov |

| Antifungal | 3-Substituted isoquinolines | Significant activity against A. niger and C. albicans. | nih.gov |

Advanced Applications and Prospective Research Directions for 8 Bromo 2 Methylisoquinolin 1 2h One

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of a bromine atom at the C8 position renders 8-Bromo-2-methylisoquinolin-1(2H)-one an exceptionally useful intermediate for constructing complex molecular architectures. The bromine atom serves as a versatile synthetic handle, enabling a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental requirement in modern organic synthesis.

For instance, the bromine substituent is an ideal electrophilic partner in reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at the 8-position. nih.govorganic-chemistry.org Such modifications are crucial for building the carbon skeleton of intricate natural products or for creating libraries of compounds for biological screening. The isoquinolinone core itself can be constructed through various modern synthetic methods, including cascade reactions and transition-metal-catalyzed C-H activation/annulation, which provide efficient access to the foundational scaffold. nih.govmdpi.com

Below is a table summarizing the potential synthetic transformations for which this compound can serve as a key precursor.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | New Bond Formed | Significance |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)-C(sp²) (Aryl-Aryl) | Construction of biaryl systems, common in pharmaceuticals and materials. |

| Heck Coupling | Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) (Aryl-Vinyl) | Formation of substituted alkenes for further functionalization. nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) (Aryl-Alkynyl) | Introduction of linear, rigid alkynyl moieties. nih.gov |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd catalyst, Ligand (e.g., BINAP), Base | C(sp²)-N (Aryl-Amino) | Synthesis of arylamines, a key functional group in many bioactive molecules. |

| Stille Coupling | Organostannane | Pd(0) catalyst | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Formation of C-C bonds with a wide range of organic groups. |

Integration into Medicinal Chemistry for Lead Compound Optimization and Drug Development

The isoquinolin-1(2H)-one nucleus is a well-established pharmacophore found in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects. semanticscholar.orgresearchgate.netijcrr.com this compound serves as an ideal starting point for medicinal chemistry campaigns aimed at discovering and optimizing new therapeutic agents.

The core structure can be systematically modified to explore structure-activity relationships (SAR). The N-methyl group fills a specific spatial pocket, while the bromine at C8 provides a vector for diversification, allowing chemists to probe interactions with specific regions of a biological target. For example, derivatives of the isoquinolinone scaffold have been investigated as multi-target agents for schizophrenia, demonstrating high affinity for a range of dopamine (B1211576) and serotonin (B10506) receptors. nih.gov In such a context, the 8-bromo position could be functionalized to fine-tune receptor affinity, selectivity, and pharmacokinetic properties.

Furthermore, related brominated quinoline (B57606) and isoquinoline (B145761) structures have shown promise as novel anticancer agents, with some acting as Topoisomerase I inhibitors. researchgate.net The ability to use the bromine atom to introduce new functionalities allows for the optimization of these cytotoxic activities and the development of compounds with improved therapeutic indices.

| Therapeutic Area | Potential Biological Target(s) | Role of the Isoquinolinone Scaffold | Example from Related Scaffolds |

|---|---|---|---|

| Neuroscience | Dopamine (D₂) & Serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) Receptors | Provides a rigid core for orienting functional groups to interact with receptor binding sites. | Multi-target antipsychotic agents. nih.gov |

| Oncology | Topoisomerases, Kinases, DNA intercalation | Planar aromatic system can interact with DNA; serves as a scaffold for kinase inhibitors. | Antiproliferative agents against various tumor cell lines. researchgate.netmdpi.com |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine pathways | Core structure for developing inhibitors of inflammatory mediators. | Compounds with demonstrated analgesic and anti-inflammatory potential. researchgate.net |

| Infectious Diseases | Bacterial or Fungal Enzymes | Template for designing novel antimicrobial or antifungal agents. | Derivatives showing activity against strains like A. niger and C. albicans. nih.gov |

Potential Contributions to Materials Science (e.g., organic electronics, MOFs)

The unique electronic and structural properties of N-heterocyclic aromatic compounds make them attractive candidates for applications in materials science. The this compound scaffold, with its extended π-conjugated system, possesses inherent characteristics suitable for the development of novel functional materials.

In the field of organic electronics , compounds with rigid, planar aromatic cores are often used in the construction of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The isoquinolinone structure could serve as a building block for new semiconducting materials. The bromine atom can be used to attach other electronically active groups or to polymerize the core into a conjugated polymer, thereby tuning the material's electronic properties, such as its band gap and charge mobility. chemimpex.com The presence of the bromine atom has also been shown to improve properties like thermal stability and second harmonic generation (SHG) efficiency in organic nonlinear optical materials. rsc.org

Additionally, the nitrogen and oxygen atoms in the isoquinolinone core can act as coordination sites for metal ions, suggesting its potential use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis. nih.govresearchgate.net While ligands based on biquinolines have been successfully used to create functional MOFs, the development of MOFs from isoquinolinone-based ligands is a less explored but promising area. scispace.com The functionalization at the 8-position could be used to modulate the pore size and chemical environment within the MOF.

Challenges and Future Opportunities in this compound Research

Despite its significant potential, the full exploitation of this compound requires addressing several key challenges, which in turn represent exciting opportunities for future research.

While numerous methods exist for synthesizing isoquinoline cores, many traditional routes lack efficiency and generate significant waste. ncu.edu.twresearchgate.net A major future opportunity lies in the development of highly efficient, atom-economical synthetic strategies. rsc.orgillinois.edu Modern approaches, such as rhodium- or palladium-catalyzed C-H activation and annulation reactions, offer a more direct and sustainable route to the isoquinolinone scaffold. mdpi.com Furthermore, as derivatives become more complex, particularly those with substituents at the 3 or 4 positions, stereocenters may be introduced. Developing stereoselective synthetic methods to control the three-dimensional arrangement of these derivatives will be critical for their application in medicinal chemistry, where biological activity is often highly dependent on stereochemistry. researchgate.net

For medicinal chemistry applications, a significant challenge is moving beyond identifying biological activity to understanding the precise molecular mechanism of action. For derivatives of this compound that show promise, it will be crucial to identify their primary molecular targets and elucidate how they modulate their function. Techniques such as molecular docking, proteomics, and crystallography will be essential. Concurrently, comprehensive profiling against a broad panel of receptors, enzymes, and ion channels is necessary to identify any off-target effects. nih.gov Understanding these interactions is fundamental to predicting potential side effects and optimizing lead compounds for improved safety and efficacy.

The structural versatility of the this compound scaffold opens up opportunities to explore novel therapeutic targets beyond those traditionally associated with isoquinolines. The ability to easily diversify the structure through its bromine handle makes it an ideal candidate for fragment-based drug discovery or for creating libraries for high-throughput screening against new and challenging targets, such as protein-protein interactions or allosteric binding sites. Future research could focus on designing derivatives that act as inhibitors of specific kinase families implicated in cancer, modulators of epigenetic targets, or agents that can combat drug-resistant microbial strains. nih.gov The inherent properties of the scaffold suggest that its therapeutic potential is far from fully realized. ijcrr.com

Interdisciplinary Research Synergies and Emerging Trends

The unique structural attributes of this compound, particularly the presence of a reactive bromine atom on the isoquinolinone scaffold, position it as a versatile platform for interdisciplinary research, fostering synergies between medicinal chemistry, chemical biology, and materials science. Emerging trends suggest a future where this compound and its derivatives could play a significant role in the development of novel therapeutics, advanced materials, and sophisticated biological probes.

The isoquinolinone core is a well-established privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active natural products and synthetic compounds. This foundational structure provides a basis for the design of molecules with potential applications in treating a range of diseases. The bromo-substituent at the 8-position is of particular importance as it serves as a versatile chemical handle for further molecular elaboration through various cross-coupling reactions. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) and optimize biological activity.

An emerging trend in medicinal chemistry is the development of targeted therapies, and substituted isoquinolinones have shown promise in this area. For instance, derivatives of 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one have been investigated as novel epidermal growth factor receptor (EGFR) inhibitors. nih.gov This suggests a prospective research direction for this compound, where the bromine atom could be functionalized to introduce moieties that enhance binding affinity and selectivity for specific biological targets, such as protein kinases. The synergy with computational chemistry is crucial here, as molecular docking and simulation studies can guide the rational design of new derivatives with improved therapeutic potential. nih.gov

Furthermore, the isoquinoline framework is associated with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. researchgate.net The exploration of this compound and its derivatives in these therapeutic areas represents a significant avenue for future research. Interdisciplinary collaboration with microbiologists and oncologists will be essential to evaluate the efficacy of these novel compounds.

Beyond its therapeutic potential, the photophysical properties of the isoquinoline scaffold are attracting attention in the field of materials science. nih.gov "Push-pull" chromophores based on isoquinoline have been synthesized and studied for their unique optical properties, including emission solvatochromism and tunable halochromism. nih.gov These characteristics are highly desirable for applications in the development of advanced materials such as white organic light-emitting diodes (OLEDs). nih.gov The bromine atom in this compound can be leveraged to introduce various electron-donating or electron-withdrawing groups, thereby tuning the photophysical properties of the resulting molecules. This opens up a synergistic research area where synthetic chemists, physicists, and materials scientists can collaborate to create novel functional materials.

The reactivity of the bromine atom also facilitates the development of chemical probes for applications in chemical biology. By attaching fluorescent tags or affinity labels via cross-coupling reactions, this compound can be converted into tools for studying biological processes. These probes could be used to visualize specific cellular components, track the localization of drug molecules, or identify protein targets. This interdisciplinary approach, combining organic synthesis with cell biology and biochemistry, is a burgeoning trend in understanding complex biological systems.

常见问题

Q. What are the established synthetic routes for 8-Bromo-2-methylisoquinolin-1(2H)-one, and how can purity be validated?

- Methodological Answer : A common approach involves bromination of a pre-functionalized isoquinolinone precursor. For example, bromination of 2-methylisoquinolin-1(2H)-one using hydrobromic acid (HBr) or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in acetonitrile can yield the target compound . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) followed by recrystallization ensures high purity. Validation requires 1H/13C NMR to confirm substitution patterns (e.g., bromine integration at C8, methyl group at C2) , and mass spectrometry (MS) for molecular ion verification.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

- Methodological Answer : Combine 1H NMR (700 MHz, CDCl₃) to observe splitting patterns (e.g., aromatic protons near bromine show deshielding) and 13C NMR to identify quaternary carbons (C8-Br resonance ~110–120 ppm) . For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., N–C2–C10–C11 torsion angles near 180° in related isoquinolinones) and hydrogen-bonding networks . Discrepancies between NMR and crystallography require DFT calculations to reconcile electronic vs. solid-state effects.

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

- Methodological Answer : The bromine at C8 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids for biaryl synthesis). Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, and refluxing THF to minimize competing dehalogenation . For C3/C4 functionalization, employ directed ortho-metalation (e.g., LDA at −78°C) to install groups like methoxy or fluoro . Monitor regioselectivity via LC-MS and compare with computed Fukui indices for electrophilic sites.

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. DFT)?

- Methodological Answer : If NMR chemical shifts deviate from DFT-predicted values (e.g., due to solvent effects or crystal packing), perform variable-temperature NMR to assess conformational flexibility . Validate computational models using SCXRD-derived bond lengths/angles . For example, a torsion angle of −178.69° in the solid state may relax to −170° in solution, explaining shifts. Use solvent correction protocols in Gaussian or ORCA software.

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or CDK2) due to structural similarity to known isoquinolinone kinase inhibitors . Use fluorescence-based ADP-Glo™ assays with recombinant enzymes. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Correlate substituent effects (e.g., C8 aryl groups) with IC₅₀ values to establish structure-activity relationships (SAR).

Q. How can crystallographic data inform the design of this compound analogs with improved solubility?

- Methodological Answer : SCXRD reveals intermolecular interactions (e.g., N–H···O hydrogen bonds in triclinic P1 space groups ). To enhance solubility, introduce polar groups (e.g., –OH, –NH₂) at positions disrupting these networks. For example, replacing the C2 methyl with a hydroxymethyl group reduces π-stacking. Validate via powder X-ray diffraction (PXRD) and solubility tests in PBS/DMSO.

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Competing debromination occurs with excess Pd catalysts; mitigate by using ligand-free conditions or lower temperatures . Byproduct formation (e.g., di-brominated species) is minimized by stoichiometric control (1.1 eq. NBS) . Monitor reactions in real-time via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and quench intermediates with Na₂S₂O₃.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。